Carbamic Acid vs. Carboxylic Acid Functionality
Quinolin-5-ylcarbamic acid contains a carbamic acid group (–NH–COOH) that serves as a masked amine, whereas the commercially more common quinoline-5-carboxylic acid (CAS 7250-53-5) bears a carboxylic acid group (–COOH) directly attached to the ring. The carbamic acid can undergo thermal decarboxylation to release 5-aminoquinoline or be converted to the corresponding isocyanate (quinolin-5-yl isocyanate) for urea and carbamate formation, a reactivity pathway unavailable to the carboxylic acid analog . Procurement of the carbamic acid is therefore indicated when synthetic routes require a latent 5-amino functionality rather than a carboxylate handle.
| Evidence Dimension | Functional group identity and synthetic utility |
|---|---|
| Target Compound Data | Carbamic acid (–NH–COOH); MW = 188.18 g/mol; can generate 5-aminoquinoline or quinolin-5-yl isocyanate |
| Comparator Or Baseline | Quinoline-5-carboxylic acid (–COOH); MW = 173.17 g/mol; limited to carboxylate chemistry (esterification, amidation, reduction) |
| Quantified Difference | Functional group divergence: masked amine vs. carboxylic acid; synthetic pathway orthogonality |
| Conditions | Organic synthesis; building block selection for medicinal chemistry campaigns |
Why This Matters
This functional group distinction determines which downstream synthetic transformations are accessible, directly impacting route feasibility and the structural diversity of final compound libraries.
